molecular formula C44H69NO12 B1230572 Antibiotic X-14667A CAS No. 75761-62-5

Antibiotic X-14667A

Cat. No. B1230572
CAS RN: 75761-62-5
M. Wt: 804 g/mol
InChI Key: BMTPRPLWWXOKLI-RZMZQETLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic X-14667A is a natural product found in Streptomyces cinnamonensis with data available.

Scientific Research Applications

Isolation and Characterization of Antibiotic X-14667A

Isolation and Novel Properties
Antibiotics X-14667A and X-14667B are identified as novel monovalent polyether antibiotics of the spiroketal type, isolated from Streptomyces cinnamonensis subsp. urethanofaciens. These compounds are natural 2-phenethylurethanes of monensin B and A respectively, established through a combination of microanalysis, mass spectrometry, and 13C NMR. The structures of X-14667A and B were confirmed by synthesizing semi-synthetic compounds identical to the natural products (Westley et al., 1981).

Related Research on Similar Antibiotics

X-14766A Another Novel Polyether Antibiotic


Similar to X-14667A, X-14766A is another chlorine-containing polyether antibiotic produced by Streptomyces malachitofuscus subsp. downeyi. It exhibits in vitro activity against Gram-positive bacteria and has the capability of complexing and transporting both monovalent and divalent metal cations (Liu et al., 1981).

Antibiotic X-14547A Similar Antibiotic Properties


Another related antibiotic, X-14547A, produced by Streptomyces antibioticus, shares similar properties with X-14667A, showing effectiveness against Gram-positive bacteria and the ability to complex and transport divalent as well as monovalent metal cations (Liu et al., 1979).

Emergence of Resistance to Similar Antibiotics
It's important to note the emergence of resistance to antibiotics like tigecycline, a last-resort antibiotic. The discovery of genes like tet(X3) and tet(X4) in numerous Enterobacteriaceae and Acinetobacter, which confer resistance to tetracyclines including tigecycline, highlights the need for continued vigilance and research in antibiotic resistance (He et al., 2019).

properties

CAS RN

75761-62-5

Product Name

Antibiotic X-14667A

Molecular Formula

C44H69NO12

Molecular Weight

804 g/mol

IUPAC Name

4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid

InChI

InChI=1S/C44H69NO12/c1-25-21-27(3)44(50,24-52-40(49)45-20-16-31-13-11-10-12-14-31)56-35(25)33-22-26(2)38(53-33)42(8)17-15-34(54-42)41(7)18-19-43(57-41)23-32(46)28(4)37(55-43)29(5)36(51-9)30(6)39(47)48/h10-14,25-30,32-38,46,50H,15-24H2,1-9H3,(H,45,49)(H,47,48)/t25?,26?,27?,28?,29?,30?,32?,33?,34?,35?,36?,37?,38?,41-,42-,43?,44-/m0/s1

InChI Key

BMTPRPLWWXOKLI-RZMZQETLSA-N

Isomeric SMILES

CC1CC([C@@](OC1C2CC(C(O2)[C@@]3(CCC(O3)[C@@]4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(COC(=O)NCCC6=CC=CC=C6)O)C

SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(COC(=O)NCCC6=CC=CC=C6)O)C

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(COC(=O)NCCC6=CC=CC=C6)O)C

synonyms

antibiotic X-14667A
X 14667A
X-14667A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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